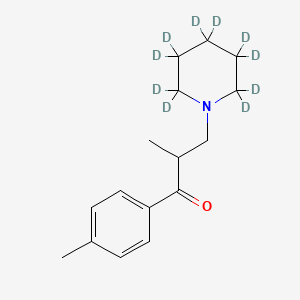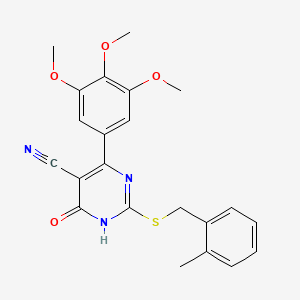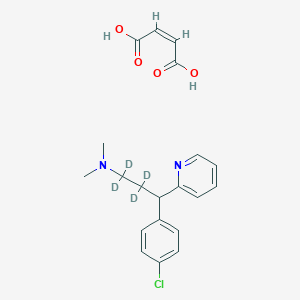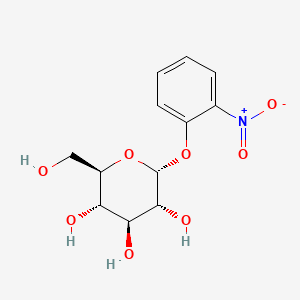
2-Nitrophenyl a-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrophenyl α-D-glucopyranoside is a chemical compound with the molecular formula C12H15NO8. It is commonly used as a chromogenic substrate for α-glucosidase, an enzyme that catalyzes the hydrolysis of α-glucosidic linkages in carbohydrates. This compound is particularly valuable in biochemical assays and research due to its ability to produce a colorimetric change upon enzymatic action, making it easy to measure and analyze.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl α-D-glucopyranoside typically involves the reaction of 2-nitrophenol with α-D-glucopyranosyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of 2-Nitrophenyl α-D-glucopyranoside follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrophenyl α-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by α-glucosidase. This hydrolysis results in the formation of 2-nitrophenol and α-D-glucose. The compound can also participate in other reactions such as oxidation and reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Catalyzed by α-glucosidase, typically in a buffered aqueous solution at pH 6.8 and 37°C.
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: 2-nitrophenol and α-D-glucose.
Oxidation: Products depend on the oxidizing agent used but may include nitro derivatives.
Reduction: Amino derivatives of the compound.
Aplicaciones Científicas De Investigación
2-Nitrophenyl α-D-glucopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a substrate in enzymatic assays to study the activity of α-glucosidase and other glycosidases.
Biology: Employed in the investigation of carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in the development of diagnostic assays for diseases such as diabetes, where α-glucosidase activity is a key parameter.
Industry: Applied in the quality control of food products and pharmaceuticals to measure enzyme activity.
Mecanismo De Acción
The mechanism of action of 2-Nitrophenyl α-D-glucopyranoside involves its hydrolysis by α-glucosidase. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of 2-nitrophenol and α-D-glucose. The 2-nitrophenol produced can be quantified by measuring its absorbance at 400 nm, providing a direct measure of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl α-D-glucopyranoside: Another chromogenic substrate for α-glucosidase, differing in the position of the nitro group.
2-Nitrophenyl β-D-galactopyranoside: Used as a substrate for β-galactosidase, producing a similar colorimetric change upon hydrolysis.
p-Nitrophenyl α-D-glucopyranoside: A closely related compound with similar applications but different structural properties.
Uniqueness
2-Nitrophenyl α-D-glucopyranoside is unique due to its specific interaction with α-glucosidase, making it an ideal substrate for studying this enzyme’s activity. Its distinct chemical structure allows for precise and reliable measurements in various biochemical assays, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C12H15NO8 |
|---|---|
Peso molecular |
301.25 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 |
Clave InChI |
KUWPCJHYPSUOFW-ZIQFBCGOSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


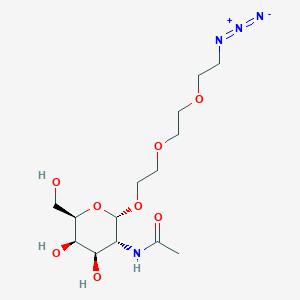
![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)
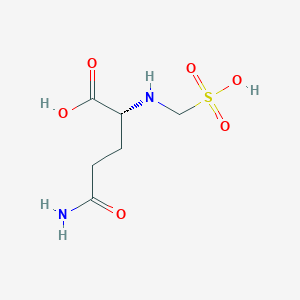



![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)
